molecular formula C27H46O5 B1248232 Aplidiasterol B

Aplidiasterol B

Cat. No.: B1248232
M. Wt: 450.7 g/mol
InChI Key: XTNDAJHNHQCFRB-HEKXYEIISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aplidiasterol B (3β,5α,6β,11-tetrahydroxy-9,11-secocholest-7-en-9-one) is a 9,11-secosterol first isolated from the Mediterranean ascidian Aplidium conicum . Secosterols are steroids characterized by a cleaved carbon-carbon bond in the sterol nucleus, which often confers unique bioactivities. This compound’s structure includes a broken B-ring (at C9–C11), a conjugated enone system (C7–C8 double bond and C9 ketone), and hydroxyl groups at positions 3β, 5α, 6β, and 11.

The compound’s stereochemistry was resolved using nuclear Overhauser effect spectroscopy (NOESY) and comparative NMR analysis, establishing it as a reference for elucidating novel secosterols . Its isolation from marine organisms highlights the chemical diversity of marine invertebrates, which are rich sources of bioactive sterols.

Properties

Molecular Formula

C27H46O5

Molecular Weight

450.7 g/mol

IUPAC Name

(4R,4aR,6S,8aS)-4,4a,6-trihydroxy-2-[(1R,2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methylheptan-2-yl]cyclopentyl]-8a-methyl-5,6,7,8-tetrahydro-4H-naphthalen-1-one

InChI

InChI=1S/C27H46O5/c1-17(2)7-6-8-18(3)21-9-10-22(25(21,4)13-14-28)20-15-23(30)27(32)16-19(29)11-12-26(27,5)24(20)31/h15,17-19,21-23,28-30,32H,6-14,16H2,1-5H3/t18-,19+,21-,22+,23-,25-,26-,27+/m1/s1

InChI Key

XTNDAJHNHQCFRB-HEKXYEIISA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@H]([C@]1(C)CCO)C2=C[C@H]([C@]3(C[C@H](CC[C@@]3(C2=O)C)O)O)O

Canonical SMILES

CC(C)CCCC(C)C1CCC(C1(C)CCO)C2=CC(C3(CC(CCC3(C2=O)C)O)O)O

Synonyms

3beta,5alpha,6beta,11-tetrahydroxy-9,11-secocholest-7-en-9-one
aplidiasterol B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Pinnisterols A–C

Compound Source Organism Structural Features Key Differences from this compound Bioactivity (Reported/Inferred)
This compound Aplidium conicum (ascidian) 3β,5α,6β,11-tetrahydroxy-9,11-secocholest-7-en-9-one; enone system at C7–C9 Reference compound Not explicitly reported
Pinnisterol A Pinnigorgia sp. (gorgonian) 9,11-secosterol with hydroxylation at C3 and C6; stereochemistry varies at C5/C6 C5 hydroxyl configuration differs; additional methyl groups Antibacterial (hypothesized)
Pinnisterol B Pinnigorgia sp. (gorgonian) 9,11-secocholestane skeleton with distinct hydroxylation at C2 and C15 Hydroxyl groups at non-equivalent positions Antifungal (hypothesized)
Pinnisterol C Pinnigorgia sp. (gorgonian) Epoxidized C7–C8 bond; hydroxylation at C3 and C6 C7–C8 epoxide replaces conjugated enone system Cytotoxic (hypothesized)

Key Findings:

Structural Variations: Hydroxylation Patterns: this compound’s hydroxyl groups at C3, C5, C6, and C11 contrast with Pinnisterols’ substitutions at C2, C15, or epoxidized positions (Pinnisterol C). These differences influence polarity and molecular interactions . Stereochemistry: The 5α and 6β hydroxyls in this compound distinguish it from Pinnisterol A, which may exhibit alternative stereochemistry at these positions .

For example, epoxide-containing Pinnisterol C may exhibit cytotoxicity via electrophilic interactions with cellular nucleophiles, whereas this compound’s enone system could favor redox-based mechanisms . The absence of a C15 hydroxyl in this compound may reduce its membrane permeability compared to Pinnisterol B, impacting bioavailability.

Analytical Methods: Structural comparisons relied on NMR (¹H, ¹³C) and NOESY experiments, with this compound serving as a reference for assigning configurations in Pinnisterols . High-resolution mass spectrometry (HR-MS) and X-ray crystallography (where applicable) were critical for verifying molecular formulas and absolute configurations .

Q & A

Q. What are the established methodologies for isolating and purifying Aplidiasterol B from natural sources?

this compound is typically isolated from marine organisms such as tunicates. A standard protocol involves:

  • Extraction : Use of organic solvents (e.g., methanol-dichloromethane mixtures) for initial extraction .
  • Chromatography : Sequential purification via column chromatography (silica gel, Sephadex LH-20) and HPLC with UV/ELSD detection to confirm purity .
  • Structural Validation : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for structural elucidation . Note: Reproducibility requires strict adherence to solvent gradients and temperature controls during chromatography .

Q. How can researchers validate the structural identity of this compound when discrepancies arise in spectral data?

  • Cross-Referencing : Compare NMR (¹H, ¹³C, DEPT, COSY, HSQC) and HRMS data with published spectra in peer-reviewed databases (e.g., SciFinder, Reaxys) .
  • Independent Synthesis : If available, synthesize derivatives or compare with authentic samples to resolve ambiguities .
  • Collaborative Verification : Share raw spectral data with specialized labs for independent analysis to rule out instrumentation errors .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported bioactivity data for this compound across studies?

  • Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines, focusing on variables like:
  • Assay Conditions : Cell lines, incubation times, and solvent controls (e.g., DMSO concentration) .
  • Dose-Response Curves : Normalize data to IC₅₀ values and assess statistical significance (p < 0.05 via ANOVA) .
  • Publication Bias : Use funnel plots to identify unreported negative results .
    • Replication Studies : Design independent assays under standardized conditions (e.g., OECD guidelines) to verify potency .

Q. How can in silico modeling improve the design of this compound derivatives for target-specific activity?

  • Molecular Docking : Use tools like AutoDock Vina to predict binding affinities to therapeutic targets (e.g., cancer-related kinases) .
  • QSAR Analysis : Develop quantitative structure-activity relationship models to identify critical functional groups for optimization .
  • ADMET Prediction : Employ SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetic profiles . Note: Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition) to avoid false positives .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC₅₀ .
  • Error Propagation : Include standard deviations from triplicate experiments and report confidence intervals .
  • Multivariate Analysis : Apply PCA or cluster analysis to distinguish this compound's effects from background noise in high-throughput screens .

Methodological and Ethical Considerations

Q. How should researchers ensure reproducibility in this compound pharmacological studies?

  • FAIR Data Principles : Publish raw datasets (e.g., NMR spectra, bioassay results) in repositories like Zenodo with DOI links .
  • Detailed Protocols : Adhere to BRISQ criteria for reporting biological sample details (e.g., source organism, collection location) .
  • Negative Controls : Include solvent-only and reference compound (e.g., doxorubicin) groups in all assays .

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Animal Welfare : Follow ARRIVE 2.0 guidelines for reporting, including sample size justification and humane endpoints .
  • Institutional Approval : Obtain ethics committee clearance (e.g., IACUC) before initiating studies, specifying this compound's novelty and potential risks .

Data Presentation and Publication

Q. How should conflicting spectral interpretations of this compound be addressed in a manuscript?

  • Transparency : Disclose all raw data in supplementary materials, including minor peaks in NMR spectra .
  • Peer Review : Invite third-party experts to validate contentious data during pre-submission review .

Q. What are the best practices for citing prior studies on this compound to avoid redundancy?

  • Systematic Reviews : Use tools like Covidence to eliminate duplicate citations and prioritize high-impact journals .
  • Critical Synthesis : Highlight methodological differences (e.g., extraction solvents, assay types) when comparing results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aplidiasterol B
Reactant of Route 2
Aplidiasterol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.